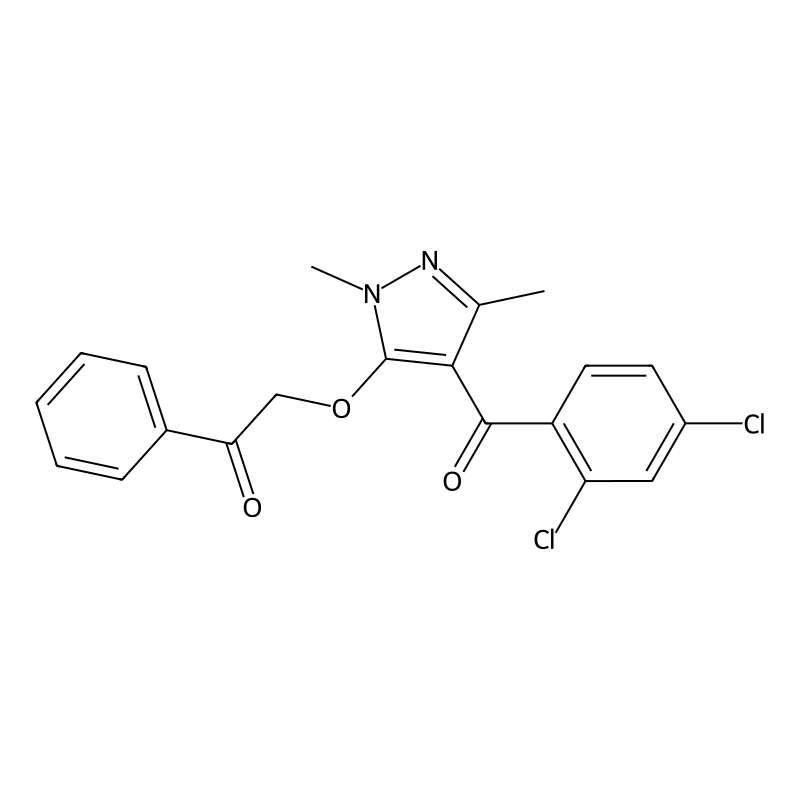Pyrazoxyfen

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Pyrazoxyfen is a synthetic compound belonging to the class of pyrazoles, specifically characterized as 1,3-dimethylpyrazole. Its chemical structure includes substituents at the 4 and 5 positions, featuring a 2,4-dichlorobenzoyl group. The molecular formula of Pyrazoxyfen is C20H16Cl2N2O3, and its chemical identification number is 92383. This compound is primarily utilized as a herbicide, exhibiting selective action against various weed species while minimizing harm to crops .
Pyrazoxyfen acts as a pro-herbicide, meaning it requires conversion to its active form, 5-hydroxypyrazoxyfen, to exert its herbicidal effect []. This conversion occurs in the plant through enzymatic processes. The active form disrupts carotenoid biosynthesis in weeds, which are essential pigments for photosynthesis. This disruption ultimately leads to the death of the weed [].
- Acute Toxicity: Pyrazoxyfen is considered moderately toxic based on animal studies.
- Environmental Impact: The potential impact of pyrazoxyfen on non-target organisms and the environment is a subject of ongoing research.
Mode of Action
Pyrazoxyfen is classified as a proherbicide, meaning it requires activation in the soil to become herbicidal. Once activated, it acts by inhibiting carotenoid biosynthesis in susceptible weeds []. Carotenoids are essential pigments for photosynthesis, and their inhibition disrupts weed growth and development, ultimately leading to death []. This specific mode of action makes pyrazoxyfen effective against a broad spectrum of weeds, including both annual and perennial species [].
Environmental fate studies
Scientific research has been conducted to understand the environmental fate of pyrazoxyfen. These studies investigate how the compound behaves in various environmental compartments, including soil, water, and air. This information is crucial for assessing the potential environmental risks associated with its use.
Studies have shown that pyrazoxyfen has moderate to low water solubility and exhibits moderate to high soil adsorption []. This indicates that it is unlikely to leach significantly through soil and contaminate groundwater. Additionally, research suggests that pyrazoxyfen degrades in soil through microbial activity and photolysis (degradation by sunlight) []. The degradation rate varies depending on factors such as soil type, temperature, and moisture content.
Pyrazoxyfen acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of carotenoids in plants. This inhibition leads to the bleaching of plant tissues due to disrupted carotenoid synthesis, ultimately resulting in plant death . The compound undergoes chemical transformations in aqueous solutions, converting into its herbicidally active metabolite, which enhances its efficacy against target weeds .
The primary biological activity of Pyrazoxyfen lies in its herbicidal properties. It selectively targets broadleaf weeds while being less harmful to cereal crops. The compound's mode of action involves blocking the synthesis of essential pigments, which are vital for plant survival and photosynthesis. This results in visible symptoms such as chlorosis and necrosis in treated plants .
The synthesis of Pyrazoxyfen involves several steps that typically include:
- Formation of the Pyrazole Ring: Starting from appropriate precursors, a pyrazole ring is constructed through condensation reactions.
- Substitution Reactions: The 2,4-dichlorobenzoyl group is introduced at specific positions on the pyrazole ring via electrophilic aromatic substitution.
- Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for agricultural applications.
Specific synthetic routes may vary depending on the desired purity and yield .
Pyrazoxyfen is primarily applied in agriculture as a selective herbicide. Its applications include:
- Weed Control: Effective against a wide range of broadleaf weeds in various crops.
- Crop Protection: Utilized in cereal crops, where it minimizes damage to the crop while effectively controlling weed populations.
- Research: Employed in studies related to herbicide efficacy and plant physiology due to its specific mode of action .
Interaction studies have shown that Pyrazoxyfen can exhibit synergistic effects when combined with other herbicides or agricultural chemicals. These interactions can enhance its efficacy or broaden its spectrum of activity against resistant weed populations. Additionally, research into its environmental interactions indicates that Pyrazoxyfen has a relatively low toxicity profile for non-target organisms when used according to guidelines .
Several compounds share structural or functional similarities with Pyrazoxyfen. Here are some notable examples:
| Compound Name | Chemical Class | Mode of Action | Unique Features |
|---|---|---|---|
| Oxyfluorfen | Diphenylether | Inhibits protoporphyrinogen oxidase | Broad-spectrum activity |
| Mesotrione | Triketone | Inhibits HPPD | Effective against both grasses and broadleaf weeds |
| Isoxaflutole | Triketone | Inhibits HPPD | Known for residual soil activity |
Uniqueness of Pyrazoxyfen
Pyrazoxyfen's uniqueness lies in its specific targeting of carotenoid biosynthesis through HPPD inhibition, differentiating it from other herbicides that may target different biochemical pathways. Its selective action allows for effective weed management without significant crop damage, making it particularly valuable in integrated pest management systems .
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Irritant;Environmental Hazard







